MV1 -

MV1

Catalog Number: EVT-275744
CAS Number:
Molecular Formula: C33H44N4O5
Molecular Weight: 576.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate is a tetrapeptide that is an IAP antagonist. It has a role as an IAP antagonist. It is a methyl ester and a tetrapeptide.
Synthesis Analysis

The synthesis of MV1 involves a series of chemical reactions that can be traced back to the methodologies used for mauveine production. The original synthesis by Perkin utilized aniline and toluidines in various ratios to achieve different hues of mauveine. For MV1, specific ratios such as 1:2:1 of aniline to p-toluidine and o-toluidine were employed to optimize the yield and purity of the compound.

Key Parameters:

  • Starting Materials: Aniline, p-toluidine, o-toluidine.
  • Reaction Conditions: Temperature control, reaction time, and solvent choice are critical for achieving the desired product.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often used for analyzing and purifying synthesized products, ensuring high fidelity to the target compound.
Molecular Structure Analysis

MV1 features a complex molecular structure characterized by a phenazin core, specifically 7-amino-5-phenyl-3-(phenylamino)-phenazin-5-ium. This core structure is pivotal for its biological activity.

Structural Details:

  • Molecular Formula: C₁₄H₁₃N₄.
  • Molecular Weight: Approximately 235.29 g/mol.
  • Key Functional Groups: Amino groups that enhance solubility and reactivity.

The structural analysis reveals multiple isomers and derivatives that can arise from different synthetic pathways, contributing to its diverse applications.

Chemical Reactions Analysis

MV1 participates in several chemical reactions, primarily involving its interactions with target proteins through mechanisms like ubiquitination and proteasomal degradation.

Notable Reactions:

  • Ubiquitination: MV1 acts as a ligand that facilitates the ubiquitination of target proteins, leading to their subsequent degradation.
  • Binding Interactions: The compound demonstrates high affinity for inhibitors of apoptosis proteins (IAPs), which are crucial in regulating cell survival.

These reactions are essential for understanding how MV1 can modulate cellular functions and contribute to therapeutic strategies.

Mechanism of Action

The mechanism of action for MV1 centers on its ability to induce targeted protein degradation via the ubiquitin-proteasome system (UPS).

Mechanistic Insights:

  • Dual Targeting: MV1 has been shown to simultaneously degrade both the protein of interest (POI) and IAPs like c-IAP1.
  • Cellular Impact: By promoting the degradation of specific proteins involved in cancer cell proliferation, MV1 exhibits potential anti-cancer properties.

Studies indicate that MV1-based compounds can enhance autoubiquitination processes, further supporting their role in targeted therapy.

Physical and Chemical Properties Analysis

MV1 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Key Properties:

  • Solubility: MV1 is soluble in organic solvents but may have limited water solubility.
  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
  • Spectroscopic Characteristics: UV-visible spectroscopy can be utilized to study its absorption properties, which are important for analytical applications.

These properties are critical for formulating MV1 into effective drug delivery systems.

Applications

MV1 has significant applications across various scientific domains:

Therapeutic Applications:

  • Targeted Protein Degradation: MV1 is being explored as a lead compound for developing drugs that can selectively degrade harmful proteins in diseases such as cancer.

Research Applications:

  • Biochemical Studies: Its ability to modulate protein levels makes MV1 valuable in research focused on understanding cellular mechanisms and disease pathways.

Future Directions:

The ongoing research into enhancing the efficacy and specificity of MV1 could lead to novel treatments for various diseases, particularly those characterized by dysregulated protein levels.

Molecular Design & Synthesis of MV1-Based Hybrid Compounds

Rational Design Principles for MV1-IAP Antagonist Conjugates

MV1 (CAS 1001600-54-9; C₃₃H₄₄N₄O₅) is a pan-antagonist of inhibitor of apoptosis proteins (IAPs), notably cIAP1, cIAP2, and XIAP. Its design as a core component in hybrid molecules leverages its ability to hijack the ubiquitin-proteasome system (UPS). MV1 binds to the baculovirus IAP repeat (BIR) domains of IAPs, inducing autoubiquitination and proteasomal degradation of both IAPs and target proteins when conjugated to specific ligands [1] [6]. This mechanistic duality positions MV1 as a superior warhead compared to earlier IAP antagonists like bestatin derivatives. Hybrid compounds incorporating MV1 exploit the E3 ubiquitin ligase activity of cIAP1 to ubiquitinate fused target proteins, thereby promoting their degradation [7] [10].

Key design principles include:

  • Ternary Complex Stability: MV1’s high affinity for IAPs (Kᵢ < 100 nM) ensures robust ternary complex formation (MV1-IAP–target protein), crucial for efficient ubiquitin transfer [6].
  • Linker Optimization: The linker must balance flexibility and rigidity to enable simultaneous engagement of MV1 with IAPs and the target-binding moiety without steric hindrance [7].
  • Subcellular Targeting: MV1 conjugates can be engineered to degrade proteins in specific compartments (e.g., nucleus, cytosol) by modulating the conjugate’s physicochemical properties [7].

Table 1: Key Properties of MV1 as a Degradation Warhead

PropertyValue/CharacteristicFunctional Implication
IAP SpecificityPan-antagonist (cIAP1/2, XIAP)Broad applicability across cancer types
MechanismInduces autoubiquitinationDegrades both IAPs and target proteins
Binding AffinitySub-µM Kᵢ for BIR3 domainsHigh ternary complex stability
Degradation Efficiency>80% at 5 µM in 1 hourRapid target knockdown

Synthetic Strategies for MV1-HaloTag Ligand Hybrid Molecules

MV1-based hybrids are synthesized through modular conjugation strategies, combining MV1 with target-specific ligands. The most clinically advanced hybrids integrate MV1 with chloroalkane ligands for HaloTag-fused proteins. These molecules enable precise, inducible degradation of engineered target proteins in cellular and animal models [7].

Stepwise Synthesis Protocol:

  • MV1 Core Activation: The C8-carboxyl group of MV1’s benzodiazepine scaffold is activated using N-hydroxysuccinimide (NHS) esters or acyl chlorides for nucleophilic substitution [7].
  • Linker Conjugation: Activated MV1 is coupled to bifunctional linkers:
  • Alkyl chains (C₅–C₁₂) for membrane permeability
  • Polyethylene glycol (PEG) spacers for solubility
  • Click chemistry-compatible groups (e.g., azide/alkyne) for modular assembly [7] [10].
  • Terminal Ligand Attachment: The chloroalkane HaloTag ligand (e.g., 6-chlorohexanoic acid) is conjugated to the linker’s terminus via amidation. This ligand covalently binds HaloTag®-fused proteins, enabling targeted degradation [7].

Table 2: MV1-HaloTag Hybrids and Degradation Efficiency

Hybrid CompoundLinker StructureTarget ProteinDegradation Efficiency (%, 24 h)Cellular Model
4aC₆-PEG₂HaloTag-TNFα95% at 1 µMHEK293
4bTriazole-C₈HaloTag-Cdc4292% at 1 µMHeLa
BE04-ConjugateC₅HaloTag-TNFα40% at 5 µMHEK293 (for comparison)

Critical synthetic challenges include:

  • Solubility Optimization: PEG-based linkers mitigate MV1’s hydrophobicity (logP = 5.2) [1].
  • Proteasomal Dependence: Degradation is blocked by proteasome inhibitors (e.g., MG132), confirming UPS-mediated mechanism [7].

Structure-Activity Relationship (SAR) Optimization of MV1 Derivatives

SAR studies reveal that MV1’s degradation efficacy depends on three domains: the IAP-binding moiety, linker chemistry, and target-binding ligand. Key findings include:

IAP-Binding Domain:

  • Benzodiazepine Core: N-methylation enhances cIAP1 binding by 3-fold by reducing steric clashes in the BIR3 pocket [6].
  • Stereochemistry: The (S)-configuration at C3 improves IAP affinity over (R)-isomers (IC₅₀: 0.2 µM vs. 1.8 µM) [1].

Linker Domain:

  • Length: C8–C12 alkyl chains maximize degradation efficiency (e.g., 4a with C6-linker: 95% degradation) by enabling optimal E3–POI distance [7].
  • Rigidity: Aromatic linkers reduce degradation potency by 50% due to constrained ternary complex formation [10].

Target-Binding Domain:

  • Chloroalkane ligands in HaloTag systems show >90% knockdown, outperforming earlier bestatin-based hybrids (40% efficiency) [7].
  • Alternative ligands (e.g., phenyldiazenyl benzothiazole for huntingtin) extend applicability to neurodegenerative disease targets [10].

Table 3: SAR of MV1 Derivatives

Structural FeatureModificationEffect on DegradationMechanistic Insight
Benzodiazepine C3(S)-isomer↑ 8-fold activity vs. (R)-isomerOptimal H-bonding with BIR3 domain
Linker LengthC₆ vs. C₁₂C₆: >90% degradation; C₁₂: 60% degradationLonger linkers impair ternary complex formation
Linker ChemistryAlkyl vs. PEGAlkyl: >90%; PEG: 85% degradationHydrophobicity enhances membrane permeability
Target LigandChloroalkane vs. bestatinChloroalkane: 95%; bestatin: 40% degradationCovalent HaloTag binding improves efficiency

Emerging Applications:MV1 derivatives are being adapted for PROTACs (e.g., SNIPERs) targeting oncoproteins like BCR-ABL and estrogen receptors. A hybrid of MV1 and imatinib degraded BCR-ABL with DC₅₀ = 0.1 µM, demonstrating translational potential [6] [10].

Properties

Product Name

MV1

IUPAC Name

methyl (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate

Molecular Formula

C33H44N4O5

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)/t22-,26-,28-,29-/m0/s1

InChI Key

UUPZYAHONNHULX-CJBSCAABSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC

Solubility

Soluble in DMSO

Synonyms

MV1; MV-1; MV 1;

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.